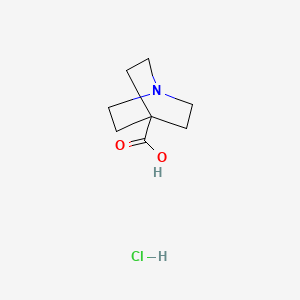

Quinuclidine-4-carboxylic acid hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8-1-4-9(5-2-8)6-3-8;/h1-6H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYXRFSULOZNPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735672 |

Source

|

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40117-63-3 |

Source

|

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinuclidine Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of Quinuclidine-4-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard data sheets.

The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and basic nitrogen atom are instrumental in designing ligands for various biological targets, particularly muscarinic receptors.[1] this compound serves as a key, functionalized intermediate, enabling the introduction of this valuable scaffold into more complex molecules. Its hydrochloride salt form enhances stability and handling properties compared to the free acid.[2] This guide aims to consolidate the essential technical knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

This compound is a solid compound at room temperature.[3] Its rigid, cage-like structure dictates its physical and chemical behavior.

Table 2.1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 40117-63-3 | [3][4] |

| Molecular Formula | C₈H₁₄ClNO₂ (or C₈H₁₃NO₂·HCl) | [3][5] |

| Molecular Weight | 191.66 g/mol | [3][5] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3][6] |

| Storage | Room temperature, under inert atmosphere, sealed in a dry place. | [3][5] |

Synthesis and Purification

The industrial synthesis of quinuclidine derivatives often starts from readily available piperidine precursors.[7][8] A common and scalable route to this compound begins with 4-piperidine carboxylic acid.[7][9] This multi-step process leverages classical organic reactions to construct the bicyclic quinuclidine core.

The overall synthetic strategy involves N-alkylation of a piperidine-4-carboxylate ester followed by an intramolecular Dieckmann condensation to form the bicyclic ketone (quinuclidinone). Subsequent reduction and hydrolysis steps yield the target molecule.

Caption: General synthetic workflow from 4-piperidine carboxylic acid.

Example Synthetic Protocol: From 4-Piperidine Carboxylic Acid

The following protocol is a conceptualized representation based on established synthetic routes described in patent literature.[9][10]

Step 1: Esterification of 4-Piperidine Carboxylic Acid

-

Suspend 4-piperidine carboxylic acid (1.0 eq) in anhydrous ethanol.

-

Add thionyl chloride (1.1 eq) dropwise at a temperature below 30°C. Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride in situ, which rapidly reacts with the ethanol solvent to form the ethyl ester. The hydrochloride salt of the product is formed.

-

Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction and remove the solvent under reduced pressure to yield the crude ethyl piperidine-4-carboxylate hydrochloride.

Step 2: N-Alkylation

-

Dissolve the crude ester from Step 1 in a suitable solvent (e.g., toluene).

-

Add a base such as anhydrous potassium carbonate (2.5 eq).

-

Add ethyl chloroacetate (1.2 eq) dropwise.

-

Heat the mixture to reflux for 5-8 hours. Causality: The base deprotonates the piperidine nitrogen, creating a nucleophile that displaces the chloride from ethyl chloroacetate.

-

Cool, filter the inorganic salts, and concentrate the filtrate to obtain the crude N-alkylated diester.

Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

Add the crude diester to a solution of a strong base, such as potassium tert-butoxide or sodium ethoxide, in toluene. Causality: The strong base promotes an intramolecular Dieckmann condensation, forming the bicyclic β-keto ester.

-

Heat the reaction, typically between 80-90°C.[10]

-

Upon completion, the reaction is quenched and then heated with a strong acid (e.g., HCl) to facilitate hydrolysis of the ester and decarboxylation of the resulting β-keto acid, yielding the quinuclidinone intermediate.

Step 4: Reduction and Final Product Formation

-

The quinuclidinone intermediate is then subjected to a reduction, such as an improved Huang-Minlon reduction, to remove the ketone.[7][10]

-

Final workup and purification, often involving recrystallization, yields this compound. Causality: Recrystallization is an effective purification method for this solid compound, ensuring high purity required for subsequent pharmaceutical applications.[2]

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The rigid, symmetrical nature of the quinuclidine core results in a relatively simple, yet informative, set of spectra.

Table 4.1: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Absorption | Rationale |

| ¹H NMR | Carboxylic Acid (O-H) | 10 - 12 ppm (broad singlet) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[11] |

| CH₂ groups (piperidine ring) | 2.0 - 3.5 ppm (multiplets) | Protons on the carbons of the bicyclic system. The hydrochloride form will cause downfield shifts due to the protonated nitrogen. | |

| ¹³C NMR | Carbonyl (C=O) | 160 - 180 ppm | Typical range for a carboxylic acid carbonyl carbon, which is less deshielded than a ketone or aldehyde carbonyl.[11] |

| Bridgehead Carbon (C-4) | 35 - 45 ppm | The carbon bearing the carboxyl group. | |

| CH₂ groups (piperidine ring) | 20 - 50 ppm | Carbons within the bicyclic amine structure. | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding in the carboxylic acid dimer.[11] |

| C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong) | Strong, sharp absorption typical for a carboxylic acid carbonyl group.[11] | |

| N⁺-H stretch | ~2700 - 3000 cm⁻¹ (broad) | Stretching of the protonated tertiary amine hydrochloride. | |

| Mass Spec. | Molecular Ion (M⁺) | Not typically observed (for HCl salt) | The free base (C₈H₁₃NO₂) has a molecular weight of 155.19.[12] Expect to see [M+H]⁺ at m/z 156. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the carboxylic acid functional group. The bicyclic amine is protonated and generally unreactive under acidic or neutral conditions.

Esterification

A common and vital reaction is the conversion to its corresponding esters, which are often key intermediates in drug synthesis.[2]

Caption: Reaction pathway for esterification via an acyl chloride intermediate.

Experimental Protocol: Synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride [2]

-

Charge a reaction vessel with this compound (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM).

-

Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0-5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the methyl ester product via LC-MS or GC-MS.

-

Carefully add anhydrous ethanol (3.0 eq) to the reaction mixture, again maintaining a low temperature.

-

Stir the reaction at room temperature overnight.

-

The product can be isolated by removing the solvent and excess reagents under vacuum, followed by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Other Reactions

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, Quinuclidine-4-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

-

Amide Coupling : The carboxylic acid can be activated (e.g., with HATU or EDC) and coupled with various amines to form amide derivatives, expanding its utility as a synthetic building block.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical starting material and reference standard.[4]

-

Key Intermediate : It is a documented intermediate in the synthesis of various pharmaceuticals. For example, its ester derivatives are precursors for muscarinic M3 receptor antagonists like umeclidinium bromide, used in the treatment of COPD.[2]

-

Reference Standard : It is used for analytical method development and as a quality control (QC) reference standard during the synthesis and formulation of APIs that contain the quinuclidine-4-carboxylate core, such as Clidinium Bromide.[4]

-

Drug Discovery Scaffold : The molecule provides a rigid core with a defined exit vector from the C-4 position. This allows medicinal chemists to systematically explore the chemical space around a target protein by attaching various functional groups via ester or amide linkages, aiding in the process of lead optimization.[13]

Caption: Role as a foundational block in a multi-step API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. It is classified as hazardous.[3]

Table 7.1: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary | P261 | Avoid breathing dust. | [3] |

| P280 | Wear protective gloves/eye protection/face protection. | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Avoid generation of dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14]

-

Ensure eyewash stations and safety showers are readily accessible.[15]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[15]

-

Store under an inert atmosphere to prevent degradation.[3]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. Quinuclidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 40117-63-3 [sigmaaldrich.com]

- 4. This compound - CAS - 40117-63-3 | Axios Research [axios-research.com]

- 5. This compound - CAS:40117-63-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. Page loading... [guidechem.com]

- 7. CN105315274A - Process for synthesizing quinuclidine hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101993444A - Method to synthesize quinuclidine hydrochloride - Google Patents [patents.google.com]

- 10. Method to synthesize quinuclidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Quinuclidine-4-carboxylic acid - CAS:55022-88-3 - Sunway Pharm Ltd [3wpharm.com]

- 13. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Quinuclidine-4-carboxylic acid hydrochloride CAS number 40117-63-3

An In-depth Technical Guide to Quinuclidine-4-carboxylic acid hydrochloride (CAS 40117-63-3)

Authored by a Senior Application Scientist

Foreword: The Architectural Significance of a Bicyclic Scaffold

In the landscape of medicinal chemistry and drug development, the structural rigidity and defined three-dimensional orientation of molecular scaffolds are paramount. Quinuclidine, a bicyclic amine, represents a privileged scaffold, conferring unique pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). This compound (CAS 40117-63-3) is a pivotal derivative of this core structure. It is not merely a chemical intermediate but a foundational building block that enables the synthesis of complex therapeutic agents. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications, offering researchers and drug development professionals the foundational knowledge required to leverage this versatile molecule.

Core Molecular Characteristics

This compound is the salt form of a carboxylic acid derivative of 1-azabicyclo[2.2.2]octane.[1] The hydrochloride salt form enhances its stability and aqueous solubility, which is a significant advantage for handling, formulation, and certain reaction conditions compared to its free base.[1]

Physicochemical & Structural Data

A summary of the key identification and physical properties is provided below. This data is essential for analytical method development, reaction planning, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 40117-63-3 | [2][3] |

| Molecular Formula | C₈H₁₃NO₂ · HCl or C₈H₁₄ClNO₂ | [2][4] |

| Molecular Weight | 191.66 g/mol | [4] |

| Physical Form | Solid | |

| Melting Point | >300 °C | |

| Storage | Room temperature, under inert atmosphere, keep dry | |

| Synonyms | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride | [1][5] |

| InChI Key | JTYXRFSULOZNPH-UHFFFAOYSA-N |

Synthesis Pathway: From Piperidine to a Bicyclic Core

The construction of the quinuclidine ring system from acyclic or monocyclic precursors is a cornerstone of its chemistry. The most prevalent and scalable synthetic routes start from piperidine-4-carboxylic acid or its ester derivatives.[6] The general strategy involves N-alkylation followed by an intramolecular Dieckmann condensation to form the bicyclic structure.

Conceptual Synthesis Workflow

The transformation from a simple piperidine ring to the rigid quinuclidine cage is a multi-step process that builds complexity in a controlled manner. The causality behind this workflow is to first functionalize the piperidine nitrogen, introducing the necessary carbon chain for the second ring closure, which is then achieved via a robust intramolecular cyclization reaction.

Caption: Generalized synthetic workflow for Quinuclidine-4-carboxylic acid HCl.

Reference Experimental Protocol

This protocol is a synthesized representation based on established chemical literature, including patented methods.[6][7][8] It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Objective: To synthesize 3-Quinuclidinone hydrochloride, a direct precursor that can be further modified to Quinuclidine-4-carboxylic acid. The pathway illustrates the key ring-forming reaction.

Step 1: Esterification of Piperidine-4-carboxylic acid (1)

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C. The use of thionyl chloride is critical for converting the carboxylic acid to an acyl chloride in situ, which then readily reacts with ethanol to form the ethyl ester with high efficiency.[6]

-

After addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction and remove the solvent under reduced pressure to yield ethyl piperidine-4-carboxylate (2).

Step 2: N-Alkylation with Methyl Chloroacetate

-

Dissolve the crude ethyl piperidine-4-carboxylate (2) (1.0 eq) in a suitable solvent like DMF or acetonitrile.

-

Add a base such as anhydrous potassium carbonate or sodium carbonate (2.5 eq). This base acts as a proton scavenger for the HCl generated during the substitution reaction.

-

Add methyl chloroacetate (1.2 eq) and heat the mixture to 60-80 °C for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate to obtain the diester, ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (3).[6]

Step 3: Intramolecular Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

Prepare a solution of a strong base, such as potassium tert-butoxide (2.0 eq), in anhydrous toluene. The choice of a non-nucleophilic, strong base is crucial to promote the intramolecular cyclization without causing unwanted side reactions like transesterification.

-

Add the diester (3) dropwise to the base solution at elevated temperature (e.g., 80-90 °C).[8] A color change is often observed, indicating the formation of the enolate intermediate.

-

After the addition is complete, maintain the reflux for 2-4 hours to drive the cyclization to completion.

-

Cool the reaction mixture and carefully quench with aqueous hydrochloric acid. This step performs a dual function: it neutralizes the base and catalyzes the hydrolysis of the resulting β-keto ester intermediate, followed by thermal decarboxylation to yield the target ketone.[6]

-

Heat the acidic mixture to reflux for an additional 2-4 hours to ensure complete hydrolysis and decarboxylation.

-

After cooling, the product, 3-quinuclidinone hydrochloride (4), can be isolated by crystallization or extraction. Further standard organic chemistry transformations can convert this ketone to the desired carboxylic acid.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a high-value intermediate and a reference standard in pharmaceutical quality control.[2][9]

As a Key Building Block

The rigid quinuclidine framework is a common feature in drugs targeting the central and peripheral nervous systems, particularly muscarinic acetylcholine receptors.[10] This compound provides a direct route to introduce this scaffold.

-

Synthesis of Antimuscarinics: It is a documented starting material or intermediate for complex APIs. For instance, it is listed as an impurity and therefore a related synthetic precursor for Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of COPD.[1][11]

-

Scaffold for Novel Ligands: The carboxylic acid moiety serves as a versatile chemical handle. It can be readily converted into amides, esters, or reduced to an alcohol, allowing for the exploration of a wide chemical space in lead optimization campaigns. A common reaction is its conversion to the acyl chloride using reagents like oxalyl chloride, preparing it for coupling with various nucleophiles.[12]

As a Pharmaceutical Reference Standard

In the highly regulated environment of pharmaceutical manufacturing, authenticated reference standards are essential for quality assurance.

-

Impurity Profiling: It is used as a characterized reference material for APIs like Clidinium Bromide.[2][9] Analytical chemists use it to identify and quantify this specific impurity in drug batches, ensuring the final product meets stringent purity requirements set by regulatory bodies like the USP or EP.[2]

-

Method Validation: It serves as a standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used for quality control during drug synthesis and formulation.[2]

Application Logic

The utility of the compound can be visualized as a central node branching into its primary roles in the pharmaceutical industry.

Caption: Roles of Quinuclidine-4-carboxylic acid HCl in drug development.

Analytical Characterization

The identity and purity of this compound must be rigorously confirmed. A multi-technique approach is standard practice, ensuring the material meets specifications for its intended use.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and identification of protons. | Signals corresponding to the protons on the bicyclic ring structure and absence of significant organic impurities. The integration of signals should match the number of protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for each unique carbon atom in the molecule, including the characteristic downfield shift for the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the free base (C₈H₁₃NO₂) should be observed, confirming the molecular weight of the organic component. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity (typically >98%). The method would likely use a C18 column with a buffered mobile phase. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorptions for O-H and C=O stretching of the carboxylic acid, N-H stretching from the protonated amine, and C-H stretching of the alkane backbone. |

Safety and Handling

As with any chemical reagent, proper handling procedures are mandatory to ensure personnel safety. The information below is a summary derived from available Safety Data Sheets (SDS).

GHS Hazard Identification

| Pictogram | GHS Code | Hazard Statement |

|

| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move person to fresh air.

-

Skin Contact: Immediately wash skin with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

Conclusion

This compound (CAS 40117-63-3) is a molecule of significant strategic importance in modern pharmaceutical science. Its value extends beyond its chemical properties to its role as an enabling tool for the creation of sophisticated drugs with precisely engineered three-dimensional structures. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for any researcher or organization aiming to utilize this powerful synthetic building block in the pursuit of novel therapeutics.

References

- 1. CAS 40117-63-3: 1-Azabicyclo[2.2.2]octane-4-carboxylic aci… [cymitquimica.com]

- 2. This compound - CAS - 40117-63-3 | Axios Research [axios-research.com]

- 3. 001chemical.com [001chemical.com]

- 4. This compound | 40117-63-3 | QBA11763 [biosynth.com]

- 5. This compound - CAS:40117-63-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101993444A - Method to synthesize quinuclidine hydrochloride - Google Patents [patents.google.com]

- 8. Method to synthesize quinuclidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. This compound - SRIRAMCHEM [sriramchem.com]

- 10. Quinuclidine - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. 40117-63-3 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure of Quinuclidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinuclidine Scaffold in Medicinal Chemistry

The quinuclidine ring system, a rigid bicyclic amine (1-azabicyclo[2.2.2]octane), represents a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational rigidity and three-dimensional structure provide a robust framework for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets.[1] Derivatives of quinuclidine have demonstrated a wide array of pharmacological activities, including anticholinergic, antihistamine, and antimicrobial effects.[3] Quinuclidine-4-carboxylic acid hydrochloride, in particular, serves as a crucial building block and key intermediate in the synthesis of a variety of pharmaceutical compounds.[4][5] Its structure, characterized by a carboxylic acid group at the C4 position, offers a versatile handle for further chemical modifications, making it an invaluable tool for drug discovery and development.[2] This guide provides a comprehensive technical overview of the structure of this compound, grounded in established analytical techniques.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol .[6][7] The core of the molecule is the quinuclidine cage, a saturated bicyclic amine. The carboxylic acid moiety is attached to the bridgehead carbon atom (C4). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ClNO₂ | [6][7] |

| Molecular Weight | 191.66 g/mol | [6][7] |

| CAS Number | 40117-63-3 | [4][6][7][8][9] |

| Physical Form | Solid | [6] |

| Purity | ≥98% | [6] |

| Storage | Inert atmosphere, room temperature | [6] |

| InChI Key | JTYXRFSULOZNPH-UHFFFAOYSA-N | [6] |

The rigid structure of the quinuclidine nucleus significantly influences its chemical behavior. The nitrogen atom at the bridgehead position exhibits strong basicity, readily forming the hydrochloride salt.[2] This inherent basicity and the presence of the carboxylic acid group make Quinuclidine-4-carboxylic acid a zwitterionic compound under certain pH conditions.

Synthesis and Manufacturing

The synthesis of this compound typically starts from 4-piperidinecarboxylic acid.[10][11] A common synthetic route involves a multi-step process that includes esterification, addition, condensation, and decarboxylation, followed by a reduction step.[10][11][12]

A patented method describes the synthesis beginning with the esterification of 4-piperidinecarboxylic acid with ethanol in the presence of thionyl chloride to yield the corresponding ethyl ester.[10][11] This is followed by an addition reaction with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base like potassium carbonate.[10][11] The resulting diester undergoes an intramolecular Dieckmann condensation to form a β-keto ester, which is then hydrolyzed and decarboxylated. The final step involves a reduction, such as an improved Huang-Minlon reduction, to yield the quinuclidine ring system.[10][11] The hydrochloride salt is then formed by treatment with hydrochloric acid.

Diagram 1: Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Structural Elucidation: A Multi-Technique Approach

The definitive determination of the three-dimensional structure of this compound relies on a combination of advanced analytical techniques.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides the most comprehensive and unambiguous structural information for crystalline solids.[13][14] This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the bicyclic cage, the orientation of the carboxylic acid group, and the ionic interaction between the protonated quinuclidine nitrogen and the chloride ion.

-

Crystallization: The primary and often most challenging step is to grow a single crystal of suitable size and quality.[13] This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[13]

-

Structure Solution: The collected diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined.

-

Structure Refinement: The initial atomic model is refined to best fit the experimental data, resulting in a highly accurate and precise molecular structure.[13]

While specific crystallographic data for this compound is not publicly available in the search results, the general principles of X-ray crystallography are well-established and would be the definitive method for its structural characterization.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the quinuclidine ring and the acidic proton of the carboxylic acid. The protons on the carbons adjacent to the nitrogen atom would be expected to appear at a lower field (higher ppm) due to the deshielding effect of the nitrogen. The protons on the ethylene bridges of the quinuclidine cage would likely show complex splitting patterns due to spin-spin coupling. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm).[16]

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and would appear at a characteristic downfield chemical shift, typically in the range of 170-185 ppm.[16][17] The carbons of the quinuclidine ring would appear at higher field, with the carbons adjacent to the nitrogen atom being the most deshielded among them.

Table 2: Expected NMR Chemical Shift Ranges

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

| ¹H | Carboxylic Acid (O-H) | 10 - 12 (broad singlet) | [16] |

| ¹H | Protons α to Nitrogen | ~3.0 - 3.5 | [18][19] |

| ¹H | Other Ring Protons | ~1.5 - 2.5 | [18][19] |

| ¹³C | Carbonyl (C=O) | 170 - 185 | [16][17] |

| ¹³C | Carbons α to Nitrogen | ~45 - 55 | - |

| ¹³C | Other Ring Carbons | ~20 - 35 | - |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[20] For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (Quinuclidine-4-carboxylic acid). The isotopic pattern of this peak would confirm the elemental composition. Fragmentation of the parent ion could involve the loss of the carboxylic acid group or cleavage of the quinuclidine ring, providing further structural insights. The neutral loss of a water molecule is also a common fragmentation pathway for carboxylic acids.[21]

Diagram 2: Analytical Workflow for Structural Elucidation

Caption: Integrated analytical approach for the structural determination of the target molecule.

Applications in Drug Development

The rigid quinuclidine framework is a valuable pharmacophore that can be used to orient substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[1] this compound, as a key intermediate, provides a convenient starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the exploration of a wide range of chemical space. This versatility makes it an important building block in the development of new therapeutic agents, particularly in the area of neuroscience and for targeting G-protein coupled receptors (GPCRs).[2][3][5][22]

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and drug development. Its rigid bicyclic structure, combined with the versatile carboxylic acid functionality, makes it a highly valuable synthetic intermediate. A comprehensive understanding of its three-dimensional structure, achieved through a combination of powerful analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. The insights gained from these structural studies provide a solid foundation for the rational design of new drugs with improved efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS - 40117-63-3 | Axios Research [axios-research.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 40117-63-3 [sigmaaldrich.com]

- 7. This compound | 40117-63-3 | QBA11763 [biosynth.com]

- 8. This compound | 40117-63-3 [chemicalbook.com]

- 9. This compound | 40117-63-3 [amp.chemicalbook.com]

- 10. CN101993444A - Method to synthesize quinuclidine hydrochloride - Google Patents [patents.google.com]

- 11. Method to synthesize quinuclidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN105315274A - Process for synthesizing quinuclidine hydrochloride - Google Patents [patents.google.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fiveable.me [fiveable.me]

- 18. QUINUCLIDINE(100-76-5) 1H NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [ccspublishing.org.cn]

A Technical Guide to Quinuclidine-4-carboxylic acid hydrochloride: Properties, Synthesis, and Application

Abstract: This document provides a comprehensive technical overview of Quinuclidine-4-carboxylic acid hydrochloride, a key building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, characterization, and critical role as a versatile scaffold in the design of novel therapeutics. The inherent structural rigidity and desirable pharmacokinetic properties of the quinuclidine core make this compound a subject of significant interest. This guide synthesizes data from established chemical suppliers and databases to provide a reliable and actionable resource for laboratory applications.

The Quinuclidine Scaffold: A Primer on its Strategic Importance

The quinuclidine motif, chemically known as 1-azabicyclo[2.2.2]octane, is a bridged bicyclic amine that has garnered significant attention in drug discovery.[1] Unlike more flexible aliphatic amines, its rigid, cage-like structure offers several distinct advantages for medicinal chemists:

-

Conformational Rigidity: The locked conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

-

Three-Dimensional Vector: The structure provides well-defined vectors for substituents, allowing for precise spatial orientation of functional groups to probe receptor binding pockets.

-

Basic Nitrogen Atom: The tertiary amine is basic (pKa of the conjugate acid is ~11.0), ensuring it is protonated and positively charged at physiological pH.[1] This feature is often exploited to improve aqueous solubility or to form key ionic interactions with target proteins.

This compound is a derivative that incorporates a carboxylic acid group at the C4 position. This functional handle makes it an exceptionally versatile starting material for building more complex molecules, particularly through amide bond formation.

Core Physicochemical Properties

The accurate characterization of a chemical entity is the foundation of reproducible scientific research. The key properties of this compound have been consolidated from multiple authoritative sources and are presented below.

| Property | Value | Source(s) |

| Molecular Weight | 191.66 g/mol | [2][3][4] |

| Molecular Formula | C₈H₁₄ClNO₂ | [2][4] |

| CAS Number | 40117-63-3 | [2][3][5] |

| Canonical SMILES | C1CN2CCC1(CC2)C(=O)O.Cl | [4] |

| InChI Key | JTYXRFSULOZNPH-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Room temperature, under inert atmosphere | [2] |

The molecular weight of 191.66 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for the preparation of solutions of known molarity for biological assays.[2][3][4]

Synthesis and Quality Control Validation

The synthesis of this compound is a multi-step process that requires rigorous control to ensure the purity and identity of the final product. While specific proprietary methods may vary, a generalized workflow is often employed.

Generalized Synthetic Workflow

A plausible synthetic pathway involves the elaboration of a pre-formed quinuclidine core. The process, from starting material to final, validated product, is a self-validating system where each step confirms the success of the previous one.

Caption: Generalized workflow for the synthesis and validation of Quinuclidine-4-carboxylic acid HCl.

Causality in Experimental Choices

-

Acid Hydrolysis: Using strong acid like HCl for nitrile hydrolysis not only drives the reaction to completion but also conveniently forms the desired hydrochloride salt in situ.

-

Crystallization: This is the primary purification method. The high polarity of the hydrochloride salt makes it poorly soluble in less polar organic solvents, allowing impurities to be washed away.

-

Multi-faceted QC: Relying on a single analytical technique is insufficient. A combination of NMR (for structure), HPLC (for purity), and Mass Spectrometry (for molecular weight confirmation) provides a robust, self-validating dataset that ensures the material's identity and quality.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its primary utility lies in its role as a molecular scaffold.

-

Building Block for Novel Chemical Entities: The carboxylic acid is a versatile functional group for derivatization. It is most commonly used in amide coupling reactions to link the quinuclidine core to other fragments, a cornerstone of modern library synthesis and lead optimization.

-

Reference Standard: As a characterized chemical compound, it can serve as a reference standard in the analytical development and quality control of APIs that contain the quinuclidine-4-carboxamide moiety, such as in the synthesis of Clidinium Bromide related compounds.[5]

-

Probing Structure-Activity Relationships (SAR): In a drug development campaign, the rigid quinuclidine core allows chemists to systematically explore the impact of substituents attached via the C4 position on biological activity, providing clear and interpretable SAR data.

Exemplar Experimental Protocol: Amide Coupling

This section provides a detailed, step-by-step methodology for a standard amide coupling reaction using this compound as the starting material.

Objective: To synthesize N-benzyl-1-azabicyclo[2.2.2]octane-4-carboxamide.

Materials:

-

This compound

-

Benzylamine

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Methodology:

-

Reagent Preparation: To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 192 mg).

-

Solubilization: Add anhydrous DMF (5 mL) and stir to dissolve.

-

Base Addition: Add DIPEA (2.5 eq). The additional base is required to neutralize the hydrochloride salt and the HCl generated during the coupling reaction. Stir for 5 minutes.

-

Amine Addition: Add Benzylamine (1.05 eq).

-

Coupling Agent Addition: Add the coupling reagent HATU (1.1 eq) portion-wise. Rationale: HATU is a highly efficient, low-racemization coupling agent suitable for a wide range of substrates.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash with saturated aq. NaHCO₃ (2 x 15 mL) to remove unreacted acid and HATU byproducts.

-

Wash with brine (1 x 15 mL) to remove residual aqueous components.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure amide product.

-

Characterization: Confirm the structure, identity, and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Caption: Logical workflow for a standard HATU-mediated amide coupling reaction.

Conclusion

This compound is a foundational tool for the modern medicinal chemist. Its precise molecular weight of 191.66 g/mol , coupled with its rigid three-dimensional structure and versatile carboxylic acid handle, makes it an invaluable building block for constructing complex molecular architectures. The protocols and data presented in this guide, grounded in authoritative sources, are intended to empower researchers to confidently incorporate this scaffold into their drug discovery programs, facilitating the rational design of next-generation therapeutics.

References

Navigating the Solubility Landscape of Quinuclidine-4-Carboxylic Acid Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) stands as a cornerstone of its ultimate success. It is a fundamental physicochemical property that dictates not only the feasibility of formulation but also profoundly influences bioavailability, therapeutic efficacy, and even the safety profile of a drug product. A comprehensive understanding of an API's solubility characteristics across a spectrum of solvents is therefore not merely a matter of academic interest, but a critical prerequisite for rational drug design, formulation strategy, and ultimately, clinical translation. This guide provides an in-depth technical exploration of the solubility of quinuclidine-4-carboxylic acid hydrochloride, a molecule of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its solubility profile in various solvent systems, and provide detailed, field-proven experimental protocols for accurate solubility determination.

Unveiling the Molecular Identity: Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. This compound, with the molecular formula C₈H₁₄ClNO₂, is a salt formed from the reaction of the zwitterionic quinuclidine-4-carboxylic acid with hydrochloric acid. This structural feature is paramount to its behavior in solution.

Molecular Structure:

The core of the molecule is the quinuclidine ring system, a bicyclic amine that imparts a degree of rigidity and a basic nitrogen atom. The carboxylic acid group at the 4-position introduces an acidic functionality. In its hydrochloride salt form, the basic nitrogen of the quinuclidine ring is protonated, forming a quaternary ammonium cation, with the chloride ion as the counter-ion.

Predicted Physicochemical Parameters:

Due to the limited availability of experimentally determined data, we turn to robust in-silico prediction models to estimate key physicochemical parameters that govern solubility. Software platforms such as ACD/Percepta and ChemAxon's MarvinSketch are industry-standard tools for such predictions[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15].

| Parameter | Predicted Value | Significance in Solubility |

| pKa (acidic) | ~4.5 - 5.5 | The carboxylic acid group is expected to be deprotonated at physiological pH. |

| pKa (basic) | ~10.5 - 11.5 | The quinuclidine nitrogen is strongly basic and will be protonated over a wide pH range. |

| logP | ~ -1.0 to 0.0 | The predicted negative logP value suggests a hydrophilic nature, which is expected to favor solubility in polar solvents. |

| logD at pH 7.4 | ~ -2.0 to -1.0 | The predicted logD at physiological pH indicates that the ionized form of the molecule is predominant, further suggesting higher aqueous solubility. |

A Note on Zwitterions: The parent molecule, quinuclidine-4-carboxylic acid, is a zwitterion, possessing both a positive and a negative charge on the same molecule. The hydrochloride salt formation protonates the basic nitrogen, resulting in a net positive charge on the quinuclidine moiety. This is a crucial factor influencing its interaction with polar solvents.

Solubility Profile: A Multi-faceted Investigation

The solubility of this compound is a complex interplay between its inherent properties and the nature of the solvent. As a general principle, the hydrochloride salt form is employed to enhance the aqueous solubility of basic compounds[16].

Aqueous Solubility:

Given its ionic nature and predicted hydrophilic character (negative logP), this compound is expected to exhibit good solubility in water and other polar protic solvents. The protonated quinuclidine nitrogen and the carboxylic acid group can readily engage in hydrogen bonding with water molecules, facilitating dissolution. The solubility in aqueous media will be significantly influenced by pH.

-

At low pH: The carboxylic acid will be protonated (neutral), but the amine will remain protonated (positive charge). The overall positive charge will still promote aqueous solubility.

-

At neutral pH: The carboxylic acid will be deprotonated (negative charge), and the amine will be protonated (positive charge), leading to a zwitterionic character in the parent molecule, which generally enhances water solubility[3]. As a hydrochloride salt, the molecule will carry a net positive charge.

-

At high pH: The carboxylic acid will be deprotonated (negative charge), and the amine will be deprotonated (neutral). The resulting anionic species is also expected to be water-soluble.

Solubility in Organic Solvents:

The solubility in organic solvents will be governed by the "like dissolves like" principle.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated in these solvents due to their ability to form hydrogen bonds with both the protonated amine and the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have high dielectric constants, which can solvate the ionic species.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in nonpolar solvents due to the high polarity and ionic character of the molecule.

Summary of Expected Solubility:

| Solvent Category | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-ion interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity. |

Experimental Determination of Solubility: Protocols and Best Practices

To ensure the generation of reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility[17][18][19][20]. For higher throughput screening in early drug discovery, kinetic solubility assays are often employed[21][22][23][24][25].

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a clear glass vial. The excess solid should be visually present throughout the experiment.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at intermediate time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

-

-

Sample Preparation:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy[19][26][27][28][29][30][31][32][33].

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Thermodynamic solubility determination workflow.

Kinetic Solubility Determination

This high-throughput method provides an estimate of solubility under non-equilibrium conditions and is particularly useful in early drug discovery for ranking compounds.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored.

Detailed Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer into the wells of a microplate.

-

-

Compound Addition:

-

Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations.

-

-

Incubation and Detection:

-

Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering of the solution using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).

-

-

Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the blank.

-

Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC or UV-Vis spectroscopy.

-

Diagram of Kinetic Solubility Workflow:

Caption: Kinetic solubility determination workflow.

Conclusion: A Roadmap for Formulation Success

This technical guide has provided a comprehensive overview of the solubility of this compound, grounded in an understanding of its physicochemical properties and supported by detailed experimental protocols. While direct experimental data remains to be extensively published, the principles outlined here, combined with the provided in-silico predictions, offer a robust framework for researchers, scientists, and drug development professionals. A thorough and early characterization of solubility is not an impediment but an accelerator in the path to developing safe and effective medicines. By applying the methodologies and insights presented, researchers can make informed decisions, optimize formulation strategies, and ultimately increase the probability of success for drug candidates incorporating the quinuclidine-4-carboxylic acid scaffold.

References

- 1. acdlabs.com [acdlabs.com]

- 2. chemaxon.com [chemaxon.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. m.youtube.com [m.youtube.com]

- 5. acdlabs.com [acdlabs.com]

- 6. ACD/Labs Announces Technology Modernization of its Molecular Property Calculators on the Percepta Platform | Technology Networks [technologynetworks.com]

- 7. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]

- 8. chemaxon.com [chemaxon.com]

- 9. chemaxon.com [chemaxon.com]

- 10. chemaxon.com [chemaxon.com]

- 11. youtube.com [youtube.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. docs.chemaxon.com [docs.chemaxon.com]

- 14. reddit.com [reddit.com]

- 15. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. who.int [who.int]

- 19. researchgate.net [researchgate.net]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. Aqueous Solubility Assay - Enamine [enamine.net]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. asianpubs.org [asianpubs.org]

- 26. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. solubilityofthings.com [solubilityofthings.com]

- 29. improvedpharma.com [improvedpharma.com]

- 30. pharmaguru.co [pharmaguru.co]

- 31. researchgate.net [researchgate.net]

- 32. rjptonline.org [rjptonline.org]

- 33. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

The Untapped Potential of Quinuclidine-4-Carboxylic Acid Derivatives: A Technical Guide to Their Biological Activity

Introduction: The Quinuclidine Scaffold - A Foundation for CNS-Targeted Therapeutics

The quinuclidine ring system, a rigid, bicyclic amine, serves as a pivotal scaffold in medicinal chemistry due to its unique conformational properties and its role as a key intermediate in the synthesis of various therapeutic agents.[1][2] Its structural resemblance to acetylcholine allows for interaction with cholinergic receptors, making it a valuable framework for the development of drugs targeting the central nervous system (CNS).[3] This guide will delve into the biological activities of a specific, yet underexplored, class of these compounds: quinuclidine-4-carboxylic acid derivatives. While direct research on this particular subclass is emerging, the extensive investigation into related quinuclidine analogues provides a strong basis for predicting their therapeutic potential. We will explore the established activities of the broader quinuclidine family to illuminate the prospective applications of 4-carboxylic acid derivatives in areas such as neurodegenerative diseases, microbial infections, and oncology.

Modulation of Cholinergic Neurotransmission: A Primary Target

The cholinergic system, crucial for cognitive functions like memory and learning, is a prime target for quinuclidine-based compounds.[3] Derivatives of quinuclidine have been extensively studied as modulators of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), suggesting that quinuclidine-4-carboxylic acid and its derivatives, such as esters and amides, are promising candidates for the treatment of CNS disorders.[2][4]

Muscarinic Receptor Activity: Implications for Alzheimer's Disease

Muscarinic receptors, particularly the M1 and M2 subtypes, are implicated in the pathophysiology of Alzheimer's disease.[5][6] The design of selective muscarinic receptor ligands is a key strategy in the development of novel treatments. Research into 1,3-disubstituted indenes has shown that incorporating a quinuclidine moiety affords compounds with high affinity and selectivity for the M2-muscarinic receptor subtype.[5] Furthermore, novel quinuclidine-based muscarinic agonists have been designed to readily penetrate the central nervous system and exhibit high efficacy at cortical sites, which is a promising characteristic for Alzheimer's therapies.[2] It has been discovered that heterocyclic bioisosteres, such as the oxadiazole ring, can effectively replace the ester group in known muscarinic ligands, leading to compounds that span the range from high-efficacy agonists to antagonists.[2] This suggests that the carboxylic acid or its derivative at the 4-position of the quinuclidine ring could play a significant role in modulating muscarinic receptor activity.

Signaling Pathway: Muscarinic Acetylcholine Receptor Activation

Caption: Agonist binding to Gq-coupled muscarinic receptors.

Nicotinic Receptor Modulation: A Potential Avenue for Cognitive Enhancement

The α7 nicotinic acetylcholine receptor is another critical target in the CNS, and quinuclidine benzamides have been identified as potent agonists of this receptor.[7] This activity is distinct from their effects on the structurally homologous 5-HT3 receptor, indicating a degree of selectivity.[7] The development of such selective agonists could lead to cognitive enhancement and treatments for schizophrenia. The structural features of quinuclidine-4-carboxylic acid derivatives make them plausible candidates for interaction with nAChRs.

Antimicrobial and Anticancer Potential: Expanding the Therapeutic Horizon

While the primary focus of quinuclidine research has been on CNS applications, evidence suggests a broader spectrum of biological activity. The structurally related quinoline-4-carboxylic acids are known for their antimicrobial and anticancer effects, and it is conceivable that quinuclidine-4-carboxylic acid derivatives could exhibit similar properties.[8][9][10][11]

Antimicrobial Activity

Studies on quinoline-4-carboxylic acid and its carboxamide derivatives have demonstrated significant antimicrobial effects against a range of bacteria and fungi.[8] The carboxylic acid derivatives, in particular, showed the highest antimicrobial efficacy.[8] While the mechanism is not fully elucidated for all derivatives, some quinolone carboxylic acids are known to inhibit bacterial DNA gyrase.[12] This provides a rationale for investigating the antimicrobial properties of quinuclidine-4-carboxylic acid derivatives.

Anticancer Activity

The anticancer potential of the structurally similar quinoline scaffold is well-documented, with some derivatives acting as inhibitors of tubulin polymerization or displaying selective cytotoxicity against cancer cell lines.[10] For instance, certain pyrrolizine-5-carboxamide derivatives have been evaluated for their anticancer activities.[9] Given that the quinuclidine scaffold is a key component in various bioactive molecules, exploring the anticancer properties of its 4-carboxylic acid derivatives is a logical and promising research direction.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of novel quinuclidine-4-carboxylic acid derivatives, a series of well-established in vitro and in vivo assays are essential.

In Vitro Assays

1. Muscarinic Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compounds for different muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic receptor subtypes.

-

Incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki values from the IC50 values determined from competitive binding curves.

-

2. Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

3. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines and normal cell lines.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Workflow: In Vitro Biological Evaluation

Caption: A streamlined workflow for the in vitro assessment.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of quinuclidine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. For muscarinic receptor ligands, the stereochemistry at the 3-position is often critical for activity. In the case of quinuclidine-4-carboxylic acid derivatives, the conversion of the carboxylic acid to various esters and amides will likely have a profound impact on their pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of quinuclidine-4-carboxamides and esters. This will enable the development of a comprehensive SAR, guiding the optimization of lead compounds with enhanced potency, selectivity, and drug-like properties. Given the proven track record of the quinuclidine scaffold in CNS drug discovery, a thorough investigation into its 4-carboxylic acid derivatives is a highly promising endeavor with the potential to yield novel therapeutics for a range of challenging diseases.

References

- 1. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinuclidine-Based Carbamates as Potential CNS Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Applications of Quinuclidine Compounds

Part 1: The Quinuclidine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Quinuclidine Moiety

Quinuclidine, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, represents a fascinating and enduring structural motif in medicinal chemistry.[1] Its rigid, cage-like structure, which can be envisioned as a triethylamine molecule with its ethyl groups "tied back," imparts unique physicochemical and pharmacological properties. This conformational restriction minimizes the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The quinuclidine nucleus is found in a variety of natural products, most notably the Cinchona alkaloids such as quinine, and has been incorporated into a multitude of synthetic therapeutic agents.[1] Its versatility as a scaffold has led to the development of drugs targeting a wide array of physiological systems, with a pronounced impact on the central and peripheral nervous systems.

Physicochemical Properties and Pharmacophoric Significance

The rigid framework of quinuclidine provides a well-defined three-dimensional orientation for substituent groups, making it an excellent scaffold for probing receptor-ligand interactions. The nitrogen atom at the bridgehead position is a key feature, typically protonated at physiological pH, allowing for the formation of strong ionic interactions with biological targets. The pKa of the conjugate acid of quinuclidine is approximately 11.0, making it a strong base.[1] This basicity can be modulated by the introduction of substituents on the quinuclidine ring, influencing the compound's pharmacokinetic and pharmacodynamic profile.

The compact and lipophilic nature of the quinuclidine core facilitates its passage across biological membranes, including the blood-brain barrier (BBB), which is a critical attribute for centrally acting drugs. The ability to introduce chirality at various positions on the quinuclidine ring further expands its utility in designing stereospecific interactions with chiral biological macromolecules.

Figure 1: Physicochemical properties and pharmacophoric significance of the quinuclidine scaffold.

Key Biological Targets of Quinuclidine Derivatives

The therapeutic effects of quinuclidine compounds are primarily mediated through their interaction with a range of neurotransmitter receptors and enzymes. The most well-characterized targets belong to the cholinergic system:

-

Muscarinic Acetylcholine Receptors (mAChRs): Quinuclidine derivatives have been developed as both agonists and antagonists for the five subtypes of muscarinic receptors (M1-M5). Their ability to selectively target these receptors has been pivotal in the development of drugs for a variety of conditions.[2][3]

-

Nicotinic Acetylcholine Receptors (nAChRs): The α7 subtype of the nicotinic receptor has emerged as a significant target for quinuclidine-based compounds, particularly as positive allosteric modulators (PAMs).[4]

-

Cholinesterases: Quinuclidine-based carbamates have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine.[5][6]

Beyond the cholinergic system, the versatility of the quinuclidine scaffold has allowed for its exploration in targeting other receptor systems, including dopamine and serotonin receptors, which are implicated in various neuropsychiatric disorders.

Part 2: Therapeutic Applications in Neurodegenerative Disorders: Alzheimer's Disease

The Cholinergic Hypothesis and the Role of Muscarinic and Nicotinic Receptors

The cholinergic hypothesis of Alzheimer's disease (AD) posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients.[7] This has led to the development of therapeutic strategies aimed at augmenting cholinergic neurotransmission. Quinuclidine-based compounds have been at the forefront of this research, targeting both muscarinic and nicotinic acetylcholine receptors, as well as the enzymes that regulate acetylcholine levels.

Quinuclidine-Based Muscarinic M1 Receptor Agonists

The M1 muscarinic receptor is highly expressed in the cortex and hippocampus, brain regions critical for learning and memory. Its activation has been shown to have beneficial effects on the underlying pathology of AD.

Selective M1 muscarinic agonists have demonstrated the ability to modulate the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic pathway. This results in a decrease in the production of the neurotoxic amyloid-beta (Aβ) peptide.[8] Furthermore, activation of M1 receptors can influence the phosphorylation of tau protein, a key component of neurofibrillary tangles, another hallmark of AD.[7] M1 receptor stimulation has been found to reduce tau hyperphosphorylation.[7]

Figure 2: Mechanism of action of M1 muscarinic agonists in Alzheimer's disease.

Cevimeline (AF102B) is a quinuclidine derivative that acts as a muscarinic agonist with a degree of selectivity for M1 and M3 receptors.[9] While it is approved for the treatment of dry mouth in Sjögren's syndrome, its potential in AD has been extensively studied.[9][10] Preclinical studies have shown that cevimeline can improve cognitive deficits in animal models of AD.[7] It has also been demonstrated to reduce Aβ levels in the cerebrospinal fluid of AD patients and positively influence tau pathology.[7][11] However, clinical trials for AD have yielded mixed results, with some studies showing modest cognitive improvements while others did not show significant benefits over placebo.[7] This highlights the challenges in translating preclinical efficacy to clinical success, potentially due to factors like dose-limiting side effects and the complexity of AD pathology.

| Compound | Model/Study Population | Key Findings | Reference |